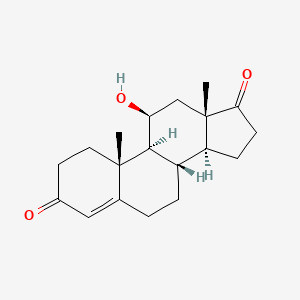

11-Beta-hydroxyandrostenedione

Description

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUHXPGYUMQEX-KCZNZURUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040931 | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

382-44-5 | |

| Record name | 11β-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11beta-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41G81C896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Significance of 11β-Hydroxyandrost-4-ene-3,17-dione in Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the adrenal gland's contribution to the androgen pool was primarily attributed to dehydroepiandrosterone (DHEA) and its sulfate (DHEAS). However, mounting evidence has resurrected interest in a class of androgens known as 11-oxygenated androgens, with 11β-hydroxyandrost-4-ene-3,17-dione (11-OHA) emerging as a pivotal, abundant adrenal steroid.[1] This technical guide provides an in-depth exploration of the discovery, biosynthesis, and quantification of 11-OHA in the adrenal glands, offering valuable insights for researchers in endocrinology and drug development.

Data Presentation: Quantitative Analysis of 11-OHA and Related Steroids

The following tables summarize the concentrations of 11-OHA and other key androgens in various biological matrices, providing a quantitative perspective on its significance.

Table 1: Basal and ACTH-Stimulated Concentrations of Adrenal Androgens in Adrenal Venous Effluent

| Steroid | Basal Concentration (ng/dL) | Post-ACTH Stimulation Concentration (ng/dL) | Fold Increase |

| 11β-Hydroxyandrostenedione (11-OHA) | 15,000 ± 5,000 | 75,000 ± 25,000 | ~5 |

| Dehydroepiandrosterone (DHEA) | 10,000 ± 3,000 | 210,000 ± 70,000 | ~21 |

| Androstenedione (A4) | 5,000 ± 1,500 | 35,000 ± 10,000 | ~7 |

| Testosterone | 100 ± 30 | 500 ± 150 | ~5 |

| 11β-Hydroxytestosterone | 50 ± 15 | 250 ± 75 | ~5 |

Data compiled from studies on adrenal vein sampling in women. Concentrations are approximate means ± standard deviation.

Table 2: Circulating Plasma/Serum Concentrations of 11-Oxygenated Androgens

| Steroid | Concentration in Healthy Adults | Concentration in 21-Hydroxylase Deficiency |

| 11β-Hydroxyandrostenedione (11-OHA) | ~230-440 nM | Significantly Elevated |

| 11-Ketotestosterone (11-KT) | ~250-390 nM | Significantly Elevated |

| 11-Ketodihydrotestosterone (11-KDHT) | ~19 nM | Significantly Elevated |

Data represents total steroid levels and highlights the clinical relevance of 11-oxygenated androgens as biomarkers.[2]

Table 3: In Vitro Production of Androgens by H295R Adrenal Cells

| Steroid | Basal Production | Forskolin-Stimulated Production |

| 11β-Hydroxyandrostenedione (11-OHA) | Major Product | Significantly Increased |

| Androstenedione (A4) | Major Product | Significantly Increased |

| Cortisol | Low | Significantly Increased |

| 11-Deoxycortisol | Major Product | Decreased (as it is converted to cortisol) |

Forskolin is used to stimulate steroidogenesis in H295R cells, mimicking the effect of ACTH.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11-OHA.

Protocol 1: Isolation and Extraction of Steroids from Adrenal Gland Tissue

This protocol outlines the steps for extracting steroids from adrenal tissue for subsequent analysis.

Materials:

-

Adrenal gland tissue (fresh or frozen)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer (e.g., bead-milling homogenizer)

-

Acetonitrile, ACS Grade

-

Hexane, ACS Grade

-

Centrifuge capable of 10,000 x g and 4°C

-

Evaporation system (e.g., SpeedVac or nitrogen stream)

-

Ethanol, ACS Grade

-

Assay buffer (specific to the downstream application)

Procedure:

-

Tissue Preparation: Weigh approximately 50 mg of adrenal tissue. If frozen, thaw on ice. Mince the tissue into small pieces.

-

Homogenization: Place the minced tissue in a tube with 15 mL of acetonitrile. Homogenize the tissue until a uniform suspension is achieved.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted steroids, and transfer it to a new tube.

-

Lipid Removal (Liquid-Liquid Extraction): Add 30 mL of hexane to the supernatant. Vortex vigorously for 5 minutes to partition lipids into the hexane phase.

-

Phase Separation: Centrifuge at a low speed to separate the acetonitrile and hexane layers. Carefully collect the lower acetonitrile layer.

-

Evaporation: Evaporate the acetonitrile to dryness using a SpeedVac or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of ethanol, followed by the addition of at least 400 µL of the appropriate assay buffer. Vortex thoroughly to ensure complete dissolution of the steroids. The sample is now ready for analysis by LC-MS/MS or other methods.[5]

Protocol 2: Quantification of 11-OHA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of 11-OHA in biological samples.

Materials:

-

Steroid extract (from Protocol 1)

-

Internal standard (e.g., deuterated 11-OHA)

-

LC-MS/MS system with a C18 column

-

Mobile phases:

-

A: 0.2 mmol/L aqueous ammonium fluoride

-

B: Methanol with 0.2 mmol/L ammonium fluoride

-

-

Methanol, LC-MS grade

-

Water, LC-MS grade

Procedure:

-

Sample Preparation: To the reconstituted steroid extract, add a known concentration of the internal standard.

-

Chromatographic Separation: Inject the sample onto the LC-MS/MS system. Use a gradient elution with mobile phases A and B to separate the steroids on the C18 column.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 11-OHA and its internal standard based on their specific precursor-to-product ion transitions.

-

Data Analysis: Generate a standard curve using known concentrations of 11-OHA. Quantify the amount of 11-OHA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Protocol 3: In Vitro 11-OHA Production in H295R Adrenal Cells

This protocol describes how to culture H295R cells and stimulate them to produce 11-OHA.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Culture medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS)

-

Forskolin solution

-

Androstenedione (substrate)

-

Trilostane (3β-HSD inhibitor, optional)

-

Etomidate (CYP11B1 inhibitor, optional)

-

Cell culture plates and incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture H295R cells in appropriate flasks until they reach about 80% confluency.

-

Seeding: Seed the cells into multi-well plates at a desired density.

-

Stimulation:

-

To mimic ACTH stimulation, treat the cells with forskolin.

-

To specifically measure the conversion of androstenedione to 11-OHA, you can add androstenedione as a substrate.

-

To inhibit the conversion of Δ5 to Δ4 steroids and focus on the latter part of the pathway, trilostane can be added.

-

To confirm the role of CYP11B1, the inhibitor etomidate can be used.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture medium.

-

Analysis: Extract the steroids from the medium using solid-phase extraction or liquid-liquid extraction and analyze the concentration of 11-OHA by LC-MS/MS (as described in Protocol 2).

Protocol 4: CYP11B1 Enzymatic Assay

This protocol outlines a method to assess the activity of the CYP11B1 enzyme in converting androstenedione to 11-OHA.

Materials:

-

Source of CYP11B1 enzyme (e.g., recombinant enzyme, mitochondrial fractions from adrenal tissue, or transiently transfected cells)

-

Androstenedione (substrate)

-

NADPH

-

Reaction buffer

-

Stopping solution (e.g., a strong acid or organic solvent)

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, NADPH, and the CYP11B1 enzyme source.

-

Initiate Reaction: Add androstenedione to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Product Quantification: Extract the steroids from the reaction mixture and quantify the amount of 11-OHA produced using LC-MS/MS.

-

Data Analysis: Calculate the enzyme activity, often expressed as pmol of product formed per minute per mg of protein. Michaelis-Menten kinetics (Km and Vmax) can be determined by varying the substrate concentration.

Mandatory Visualizations

Adrenal Steroidogenesis Pathway focusing on 11-OHA

Caption: Biosynthesis of 11β-Hydroxyandrostenedione in the adrenal gland.

Experimental Workflow for 11-OHA Quantification

Caption: Workflow for the extraction and quantification of 11-OHA.

Logical Relationship of 11-Oxygenated Androgen Metabolism

Caption: Peripheral metabolism of 11-OHA to potent androgens.

Conclusion

The discovery and subsequent re-evaluation of 11β-hydroxyandrost-4-ene-3,17-dione have significantly advanced our understanding of adrenal androgen biosynthesis. It is now clear that 11-OHA is a major product of the adrenal cortex, serving as a key precursor to a series of biologically active 11-oxygenated androgens. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify 11-OHA and investigate its role in both normal physiology and various endocrine pathologies. Further research into the regulation of its production and its downstream metabolic pathways will undoubtedly unveil new diagnostic and therapeutic opportunities in the field of endocrinology and beyond.

References

- 1. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 5. arborassays.com [arborassays.com]

Enzymatic Conversion of Androstenedione to 11β-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of androstenedione (A4) to its 11β-hydroxylated metabolite, 11β-hydroxyandrost-4-ene-3,17-dione (11β-OHA4). This biotransformation is a key step in the synthesis of 11-oxygenated androgens, a class of steroids gaining increasing attention for their physiological and pathophysiological roles. This document details the primary enzymatic systems involved, presents quantitative data on reaction kinetics and yields, provides comprehensive experimental protocols, and visualizes the associated metabolic pathways and workflows.

Introduction

The hydroxylation of androstenedione at the 11β-position is a critical enzymatic reaction, primarily catalyzed by the mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1) in the adrenal gland.[1][2] This conversion is the initial step in the pathway leading to the formation of potent 11-oxygenated androgens, such as 11-ketotestosterone.[3] Beyond mammalian systems, various microorganisms, particularly filamentous fungi of the Aspergillus genus, have demonstrated the ability to perform this stereospecific hydroxylation, offering alternative routes for the production of 11β-OHA4 and related steroid intermediates.[4][5] Understanding the intricacies of these enzymatic conversions is paramount for researchers in endocrinology, drug discovery, and biotechnology.

Enzymatic Systems for Androstenedione 11β-Hydroxylation

The conversion of androstenedione to 11β-OHA4 is predominantly carried out by two distinct biological systems:

-

Human Cytochrome P450 11β-hydroxylase (CYP11B1): This enzyme, located in the inner mitochondrial membrane of adrenal cortical cells, plays a crucial role in glucocorticoid biosynthesis by converting 11-deoxycortisol to cortisol. It also efficiently metabolizes androstenedione to 11β-OHA4.

-

Microbial Hydroxylases: Several microorganisms, notably species of Aspergillus such as Aspergillus ochraceus, possess cytochrome P450 monooxygenases capable of hydroxylating the steroid nucleus at various positions, including the 11α and 11β positions. These microbial systems represent a valuable tool for the biotechnological production of hydroxylated steroids.

Quantitative Data

The efficiency of the enzymatic conversion of androstenedione to 11β-OHA4 can be quantified through kinetic parameters and product yields.

Table 1: Kinetic Parameters for Human CYP11B1-Mediated Androstenedione 11β-Hydroxylation

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Source |

| Androstenedione (A4) | 0.21 | 315.77 | 1503.7 | |

| Testosterone (T) | 0.85 | 110.13 | 129.6 | |

| 11-Deoxycortisol (S) | 0.33 | 150.21 | 455.2 | |

| Deoxycorticosterone (DOC) | 0.52 | 125.43 | 241.2 |

Assays were performed in HEK-293 cells transiently transfected with CYP11B1 and the adrenodoxin redox partner.

Table 2: Microbial Biotransformation of Androstenedione

| Microorganism | Product(s) | Yield (%) | Duration | Source |

| Aspergillus sp. PTCC 5266 | 11α-hydroxy-AD | 86 | 3 days | |

| Aspergillus nidulans | 11α-hydroxy-AD, 7β-hydroxy-AD | 65, 18 | Not specified | |

| Fusarium solani | 11α-hydroxy-AD, Testosterone | 54, 14 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of androstenedione to 11β-OHA4.

In Vitro Androstenedione Conversion using Human CYP11B1 Expressing Cells

This protocol describes an assay to determine the kinetic parameters of human CYP11B1 with androstenedione as a substrate.

Materials:

-

HEK-293 cells

-

Expression vector containing human CYP11B1 cDNA

-

Expression vector for adrenodoxin

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Transfection reagent

-

Androstenedione (substrate)

-

[3H]-Androstenedione (for radiometric detection, optional)

-

11β-Hydroxyandrostenedione (standard)

-

Phosphate buffered saline (PBS)

-

Lysis buffer

-

Scintillation cocktail (for radiometric detection)

-

LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the CYP11B1 and adrenodoxin expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells for 24-48 hours to allow for protein expression.

-

-

Enzyme Assay:

-

Wash the cells with PBS.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Prepare a range of androstenedione concentrations (e.g., 0.2 µM to 5 µM) in the assay buffer. For radiometric assays, include a known amount of [3H]-androstenedione.

-

Initiate the reaction by adding the cell lysate to the substrate solutions.

-

Incubate the reaction mixtures at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Product Extraction and Quantification:

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Quantify the formation of 11β-OHA4 using a validated LC-MS/MS method (see Protocol 4.3). For radiometric assays, separate the substrate and product by thin-layer chromatography (TLC) and quantify using a scintillation counter.

-

-

Data Analysis:

-

Generate progress curves for product formation at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Whole-Cell Biotransformation of Androstenedione by Aspergillus ochraceus

This protocol outlines a general procedure for the microbial hydroxylation of androstenedione.

Materials:

-

Aspergillus ochraceus strain (e.g., ATCC 1008)

-

Fungal growth medium (e.g., Potato Dextrose Broth)

-

Transformation medium (e.g., minimal medium with a carbon source)

-

Androstenedione (substrate)

-

Organic solvent for substrate dissolution (e.g., ethanol or DMSO)

-

Shaking incubator

-

Filtration or centrifugation equipment to harvest fungal biomass

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Fungal Culture Preparation:

-

Inoculate Aspergillus ochraceus spores or mycelia into the growth medium.

-

Incubate at an appropriate temperature (e.g., 25-28°C) with shaking for 2-3 days to obtain sufficient biomass.

-

-

Biotransformation:

-

Harvest the fungal mycelia by filtration or centrifugation and wash with sterile water or buffer.

-

Transfer the washed mycelia to the transformation medium.

-

Prepare a stock solution of androstenedione in a minimal amount of a suitable organic solvent.

-

Add the androstenedione solution to the fungal culture to the desired final concentration (e.g., 0.1-1 g/L).

-

Incubate the culture under the same conditions as for growth for a period of 3-7 days.

-

-

Extraction and Analysis of Products:

-

Separate the mycelia from the culture broth.

-

Extract the steroids from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and evaporate to dryness.

-

Analyze the extract for the presence of hydroxylated products using TLC, HPLC, or LC-MS/MS.

-

Quantification of 11β-Hydroxyandrostenedione by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 11β-OHA4.

Instrumentation and Reagents:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

C18 or similar reversed-phase HPLC column.

-

Mobile phases: Water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

11β-Hydroxyandrostenedione analytical standard.

-

Internal standard (e.g., deuterated 11β-OHA4).

Sample Preparation:

-

From Cell Culture:

-

To an aliquot of the cell culture supernatant or cell lysate, add the internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase composition.

-

-

From Microbial Culture:

-

Follow a similar extraction procedure as for cell culture, ensuring efficient extraction from both the culture broth and the fungal biomass.

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Use a gradient elution program to separate 11β-OHA4 from other steroids and matrix components. An example gradient could be: 0-2 min, 60% B; 2-14 min, linear gradient to 100% B; 14-16 min, 100% B; 16-17 min, return to 60% B; 17-21 min, re-equilibration at 60% B.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 11β-OHA4 and its internal standard need to be optimized. For 11β-OHA4 (precursor m/z 303.2), characteristic product ions would be monitored.

-

Develop a calibration curve using the analytical standard to quantify the concentration of 11β-OHA4 in the samples.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Conclusion

The enzymatic conversion of androstenedione to 11β-hydroxyandrostenedione is a pivotal reaction in steroid metabolism with significant implications for both basic research and pharmaceutical development. This guide has provided a comprehensive overview of the key enzymes, quantitative data, and detailed experimental protocols for studying this biotransformation. The provided visualizations of the metabolic pathways and experimental workflows serve to further clarify these complex processes. A thorough understanding of these methodologies will empower researchers to further investigate the role of 11-oxygenated androgens in health and disease and to develop novel biocatalytic approaches for the synthesis of valuable steroid compounds.

References

- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP11B1 in 11β-Hydroxyandrostenedione Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the crucial role of cytochrome P450 11β-hydroxylase (CYP11B1) in the synthesis of 11β-hydroxyandrostenedione (11OHA4), a key precursor in the alternative androgen pathway. This document details the enzymatic function and regulation of CYP11B1, summarizes key quantitative data, and provides comprehensive experimental protocols for studying this pathway. Visualizations of the core signaling pathway, metabolic conversions, and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction

The landscape of androgen biosynthesis is evolving beyond the classical pathways, with increasing recognition of the significance of 11-oxygenated androgens. These steroids, particularly prevalent in conditions of androgen excess such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS), are synthesized primarily in the adrenal glands.[1][2] Central to their production is the enzyme cytochrome P450 11β-hydroxylase, encoded by the CYP11B1 gene.[3] While its canonical role is the final step in cortisol synthesis, CYP11B1 also exhibits activity towards androstenedione, converting it to 11β-hydroxyandrostenedione (11OHA4).[3] This document serves as a technical resource, consolidating the current understanding of CYP11B1's involvement in 11OHA4 synthesis and providing the necessary tools for its further investigation.

Enzymatic Function and Regulation of CYP11B1

CYP11B1 is a mitochondrial enzyme predominantly expressed in the zona fasciculata of the adrenal cortex.[3] Its primary function is the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. However, it also metabolizes androstenedione to form 11OHA4. The expression and activity of CYP11B1 are primarily regulated by the pituitary-derived adrenocorticotropic hormone (ACTH). ACTH stimulation leads to a significant increase in 11OHA4 output from the adrenal glands.

The conversion of androstenedione to 11OHA4 is a critical branch point in adrenal steroidogenesis, diverting substrates towards the 11-oxygenated androgen pathway. This pathway becomes particularly significant in pathological states where there is an overproduction of androgen precursors.

Quantitative Data Summary

The following tables summarize key quantitative data related to CYP11B1 activity and 11OHA4 concentrations.

Table 1: Kinetic Parameters of Human CYP11B1

| Substrate | K_m_ (μM) | V_max_ (pmol/min/mg protein) |

| Androstenedione | ~0.2-0.5 | ~150-300 |

| 11-Deoxycortisol | ~0.5-1.5 | ~200-400 |

Note: Values are approximate and can vary based on the experimental system (e.g., recombinant enzyme vs. cell-based assays) and conditions.

Table 2: Circulating Concentrations of 11β-Hydroxyandrostenedione (11OHA4)

| Population | Concentration Range (ng/mL) | Key Findings |

| Healthy Women | ~1.0 - 2.5 | Baseline levels are consistently detectable. |

| Women with PCOS | ~1.5 - 5.0 | Often elevated compared to healthy controls, though overlap exists. |

| Patients with CAH (21-hydroxylase deficiency) | Significantly elevated | Accumulation of precursors shunts towards androgen pathways, including 11-oxygenated androgens. |

Note: Concentrations are approximate and can vary based on the analytical method (e.g., LC-MS/MS vs. immunoassay), patient population, and specific study design. To convert ng/mL to nmol/L for 11OHA4, multiply by approximately 3.30.

Signaling and Metabolic Pathways

The synthesis of 11OHA4 is initiated by the ACTH signaling cascade and is the first step in the formation of a series of 11-oxygenated androgens.

Figure 1: ACTH signaling pathway leading to 11OHA4 synthesis.

Once synthesized, 11OHA4 can be further metabolized to other active androgens.

Figure 2: Metabolic pathway of 11OHA4 to 11-ketotestosterone.

Experimental Protocols

Recombinant Human CYP11B1 Expression and Purification

This protocol is adapted from methodologies described for the expression of cytochrome P450 enzymes in E. coli.

Objective: To produce purified, active human CYP11B1 for in vitro enzymatic assays.

Materials:

-

E. coli expression strain (e.g., C41(DE3))

-

Expression vector containing the human CYP11B1 cDNA (N-terminus modified for mitochondrial targeting signal removal)

-

Terrific Broth (TB) medium

-

Carbenicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-aminolevulinic acid

-

Lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Nickel-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA)

Procedure:

-

Transform the CYP11B1 expression vector into competent E. coli cells and select on LB agar plates with carbenicillin.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a large-scale culture in TB medium with carbenicillin and grow at 37°C with shaking until an OD

600of 0.6-0.8 is reached. -

Induce protein expression with 1 mM IPTG and supplement the culture with 1 mM δ-aminolevulinic acid.

-

Continue to culture at a reduced temperature (e.g., 28°C) for 24-48 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a pre-equilibrated Nickel-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CYP11B1 with elution buffer.

-

Pool the red-colored fractions (indicative of heme-containing protein) and dialyze against dialysis buffer.

-

Determine the protein concentration and purity by SDS-PAGE and assess the heme incorporation by CO-difference spectroscopy.

Figure 3: Workflow for recombinant CYP11B1 expression and purification.

In Vitro CYP11B1 Enzyme Activity Assay

Objective: To determine the kinetic parameters of CYP11B1 for the conversion of androstenedione to 11OHA4.

Materials:

-

Purified recombinant human CYP11B1

-

Adrenodoxin and adrenodoxin reductase (redox partners)

-

NADPH

-

Androstenedione

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Quenching solution (e.g., chloroform or ethyl acetate)

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing reaction buffer, adrenodoxin, and adrenodoxin reductase.

-

Add purified CYP11B1 to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a range of concentrations of androstenedione and NADPH.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Extract the steroids from the aqueous phase.

-

Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

Analyze the formation of 11OHA4 by LC-MS/MS.

-

Calculate the initial reaction velocities and determine K

mand Vmaxusing non-linear regression analysis (e.g., Michaelis-Menten kinetics).

H295R Cell-Based Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456.

Objective: To assess the effect of test compounds on the production of 11OHA4 and other steroids in a cellular context.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Complete growth medium (e.g., DMEM:F12 supplemented with serum and ITS+)

-

24- or 96-well cell culture plates

-

Forskolin (to stimulate steroidogenesis)

-

Test compounds

-

LC-MS/MS system for steroid quantification

Procedure:

-

Seed H295R cells in multi-well plates and allow them to attach and grow to a desired confluency (e.g., 80-90%).

-

Replace the growth medium with fresh medium containing forskolin (e.g., 10 µM) and the test compound at various concentrations. Include appropriate vehicle controls.

-

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO

2. -

After incubation, collect the cell culture medium.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the test compounds.

-

Extract the steroids from the collected medium using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Quantify the concentration of 11OHA4 and other steroids of interest using a validated LC-MS/MS method.

-

Normalize the steroid production to cell viability and compare the results from treated cells to the vehicle control.

Luciferase Reporter Gene Assay for Androgenic Activity

Objective: To determine the androgenic potential of 11OHA4 and its metabolites.

Materials:

-

A suitable host cell line (e.g., PC3 or HEK293)

-

An expression vector for the human androgen receptor (AR)

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase gene (e.g., firefly luciferase)

-

A control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Test compounds (11OHA4 and its metabolites)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the host cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with the test compounds at various concentrations. Include a known androgen (e.g., dihydrotestosterone) as a positive control and a vehicle control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the vehicle control.

Conclusion

CYP11B1 plays a pivotal and multifaceted role in adrenal steroidogenesis, extending beyond its classical function in cortisol production to be a key determinant in the synthesis of 11-oxygenated androgens via the 11β-hydroxylation of androstenedione. A comprehensive understanding of this enzymatic step is critical for researchers and clinicians investigating disorders of androgen excess and for the development of targeted therapeutic interventions. The experimental protocols and data provided in this guide offer a robust framework for the continued exploration of the physiological and pathological significance of the CYP11B1-mediated 11-oxygenated androgen pathway.

References

The In Vivo Metabolic Journey of 11β-Hydroxyandrost-4-ene-3,17-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 11β-hydroxyandrost-4-ene-3,17-dione (11-OHA), an adrenal-derived C19 steroid. Understanding the biotransformation of this compound is crucial for research in endocrinology, oncology, and drug development, particularly in the context of androgen-dependent pathologies. This document details the metabolic pathways, presents quantitative data from in vivo studies, outlines experimental protocols, and provides visual representations of the key processes.

Introduction to 11β-Hydroxyandrost-4-ene-3,17-dione Metabolism

11β-hydroxyandrost-4-ene-3,17-dione (11-OHA) is an endogenous steroid hormone primarily produced in the adrenal glands. It belongs to a class of androgens known as 11-oxygenated androgens, which have gained significant attention for their biological activity and potential role in various physiological and pathological conditions. The in vivo metabolism of 11-OHA is a complex process involving a series of enzymatic reactions that ultimately lead to the formation of several active and inactive metabolites, which are then excreted, primarily in the urine.

The metabolic pathways of 11-OHA are governed by the action of several key steroidogenic enzymes, including 11β-hydroxysteroid dehydrogenase (11β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and steroid 5α-reductase (SRD5A). These enzymes are expressed in various tissues, including the liver, prostate, and adrenal glands, leading to a diverse profile of metabolites. Recent studies have highlighted the conversion of 11-OHA to potent androgens such as 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (11-KDHT), which can activate the androgen receptor.

Metabolic Pathways of 11β-Hydroxyandrost-4-ene-3,17-dione

The metabolism of 11-OHA proceeds through several key enzymatic steps, leading to a cascade of downstream products. The primary pathways involve oxidation at the 11-position, reduction at the 17-position, and reduction of the A-ring.

Key Enzymatic Conversions:

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme exists in two main isoforms. 11β-HSD2 primarily catalyzes the conversion of 11-OHA to 11-ketoandrostenedione (11-KA4). Conversely, 11β-HSD1 can catalyze the reverse reaction.

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of 17-keto and 17-hydroxy steroids. Specifically, it can reduce the 17-keto group of 11-OHA to produce 11β-hydroxytestosterone (11-OHT).

-

Steroid 5α-Reductase (SRD5A): This enzyme catalyzes the reduction of the double bond in the A-ring of steroid hormones, leading to the formation of 5α-reduced metabolites. For instance, 11-OHA can be converted to 11β-hydroxy-5α-androstanedione.

These enzymatic activities result in a complex network of metabolic conversions, as illustrated in the following diagram.

Metabolic pathways of 11β-Hydroxyandrost-4-ene-3,17-dione.

Quantitative Analysis of In Vivo Metabolism

While direct in vivo quantitative data for the administration of 11-OHA in humans is limited in recent literature, a study on its immediate downstream metabolite, 11-ketoandrostenedione (11-KA4), provides significant insights into the expected urinary excretion profile. The following tables summarize the urinary metabolite excretion data following oral administration of 11-KA4.

Table 1: Urinary Steroid Metabolite Excretion Following Oral Administration of 11-Ketoandrostenedione (11-KA4) in Women with Polycystic Ovary Syndrome (PCOS)

| Metabolite | Baseline Excretion (ng/24h) (Median [IQR]) | Post-intervention Excretion (ng/24h) (Median [IQR]) | Fold Change (Median [IQR]) |

| 11β-Hydroxyandrosterone | 100 [60-150] | 1770 [1200-2500] | 17.7 [16.1-18.0] |

| 11β-Hydroxyetiocholanolone | 80 [50-120] | 520 [350-700] | 6.5 [4.0-8.6] |

| 11-Ketoandrosterone | 10 [5-15] | 899 [600-1400] | 89.9 [57.8-142.5] |

| 11-Ketoetiocholanolone | 20 [10-30] | 642 [450-800] | 32.1 [22.0-35.0] |

Data adapted from O'Reilly et al., 2023. The study involved the administration of 150 mg of 11-KA4 daily for 7 days.

Experimental Protocols

The following section details the methodology for a representative in vivo study investigating the metabolism of 11-oxygenated androgens.

In Vivo Oral Androgen Challenge Study

Objective: To characterize the in vivo metabolism of 11-oxygenated androgens by analyzing urinary steroid profiles following oral administration of an 11-oxygenated androgen precursor.

Study Population:

-

Ten women diagnosed with Polycystic Ovary Syndrome (PCOS).

-

Inclusion criteria typically include age between 18 and 40 years and a stable body weight.

-

Exclusion criteria often include pregnancy, breastfeeding, use of hormonal contraception or other medications known to affect steroid metabolism.

Study Design:

-

A prospective, open-label intervention study.

-

Participants are administered 150 mg of 11-ketoandrostenedione (11-KA4) orally once daily for seven consecutive days.

-

24-hour urine samples are collected at baseline (before the first dose) and on day 7 of the intervention.

Sample Collection and Processing:

-

24-hour urine collections are performed by participants at home.

-

The total volume of the 24-hour collection is recorded.

-

Aliquots of the collected urine are stored at -20°C or lower until analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

An internal standard mixture containing deuterated steroid analogs is added to a specific volume of urine.

-

Enzymatic hydrolysis is performed using β-glucuronidase/sulfatase to deconjugate the steroid metabolites.

-

Solid-phase extraction (SPE) is used to clean up the sample and concentrate the steroids.

-

The extracted steroids are derivatized to enhance their ionization efficiency and chromatographic separation.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic separation is achieved using a C18 column with a gradient elution program.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroid metabolites based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

The concentration of each metabolite is calculated based on the peak area ratio of the analyte to its corresponding internal standard and a calibration curve.

-

The 24-hour urinary excretion of each metabolite is then calculated by multiplying its concentration by the total urine volume.

-

Workflow for an in vivo study of 11-oxygenated androgen metabolism.

Conclusion

The in vivo metabolic fate of 11β-hydroxyandrost-4-ene-3,17-dione is a multifaceted process that results in the formation of a range of biologically active and inactive steroids. The key metabolic pathways involve oxidoreduction at the 11 and 17 positions and saturation of the A-ring, mediated by enzymes such as 11β-HSD, 17β-HSD, and SRD5A. The urinary excretion profile is dominated by 5α- and 5β-reduced metabolites, with 11β-hydroxyandrosterone and 11-ketoandrosterone being significant end-products. Understanding these metabolic transformations is essential for elucidating the physiological and pathophysiological roles of 11-oxygenated androgens and for the development of novel therapeutic strategies targeting androgen signaling pathways. The provided experimental protocols and analytical methods serve as a valuable resource for researchers in this field.

11β-Hydroxyandrostenedione: An In-depth Technical Guide on its Role as an Androgen Prohormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that has garnered renewed interest as a significant androgen prohormone. Initially considered a minor metabolite, recent advancements in analytical techniques have elucidated its crucial role in the biosynthesis of potent androgens, particularly in conditions of androgen excess and in specific physiological contexts. This technical guide provides a comprehensive overview of 11β-OHA4, detailing its biosynthesis, metabolic pathways, and the experimental methodologies used to investigate its function. Quantitative data on steroid concentrations and enzyme kinetics are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

11β-hydroxyandrostenedione (11β-OHA4) is an endogenous steroid hormone produced almost exclusively by the adrenal glands.[1] For decades, its biological significance was largely overlooked in favor of more abundant adrenal androgens like dehydroepiandrosterone (DHEA). However, emerging evidence highlights 11β-OHA4 as a key precursor in an alternative androgen synthesis pathway, leading to the production of potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[2] These 11-oxygenated androgens can activate the androgen receptor (AR) with potencies comparable to testosterone and dihydrotestosterone (DHT), respectively.[2][3] This guide will delve into the technical details of 11β-OHA4's role as a prohormone, providing the necessary data and methodologies for advanced research and development.

Biosynthesis of 11β-Hydroxyandrostenedione

The primary site of 11β-OHA4 synthesis is the adrenal cortex.[1] Its production is intrinsically linked to the cortisol synthesis pathway and is catalyzed by the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1).

There are two main pathways for its biosynthesis:

-

11β-hydroxylation of Androstenedione (A4): This is the principal pathway where CYP11B1 directly converts androstenedione to 11β-OHA4. Studies using H295R human adrenocortical carcinoma cells have shown that CYP11B1 readily catalyzes this conversion, whereas CYP11B2 (aldosterone synthase) shows minimal activity.

-

Side-chain cleavage of Cortisol: A secondary pathway involves the conversion of cortisol to 11β-OHA4.

The regulation of 11β-OHA4 synthesis is linked to the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) stimulation, which upregulates CYP11B1 expression and activity, leads to increased production of 11β-OHA4. Conversely, administration of dexamethasone, a synthetic glucocorticoid that suppresses ACTH, leads to a marked decrease in circulating 11β-OHA4 levels.

Metabolism of 11β-Hydroxyandrostenedione

Once synthesized and released into circulation, 11β-OHA4 serves as a substrate for several steroidogenic enzymes in peripheral tissues, leading to the formation of a series of 11-oxygenated androgens. This metabolic cascade is crucial for its function as a prohormone.

The key enzymes involved in the metabolism of 11β-OHA4 are:

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2): This enzyme catalyzes the conversion of 11β-OHA4 to 11-ketoandrostenedione (11KA4).

-

17β-Hydroxysteroid Dehydrogenases (17βHSDs): These enzymes are responsible for the interconversion of 17-keto and 17-hydroxyl groups. Various isoforms can convert 11β-OHA4 to 11β-hydroxytestosterone (11OHT) and 11KA4 to 11-ketotestosterone (11KT).

-

5α-Reductases (SRD5A1 and SRD5A2): These enzymes catalyze the 5α-reduction of 11β-OHA4 and its downstream metabolites, leading to the formation of dihydro-derivatives such as 11β-hydroxy-5α-androstanedione and the potent androgen 11-ketodihydrotestosterone (11KDHT).

The metabolic fate of 11β-OHA4 can vary depending on the tissue-specific expression of these enzymes.

Data Presentation

Circulating Concentrations of 11β-OHA4 and its Metabolites

The following tables summarize the reported concentrations of 11β-OHA4 and its key metabolites in various populations. These values are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Steroid | Healthy Adult Males (nmol/L) | Healthy Adult Females (nmol/L) | Reference |

| 11β-hydroxyandrostenedione | 7.6 (2.9–19.0) | - | |

| 11-ketoandrostenedione | - | - | |

| 11β-hydroxytestosterone | <1 | <1 | |

| 11-ketotestosterone | - | - |

Table 1: Circulating Steroid Concentrations in Healthy Adults.

| Steroid | PCOS Patients (nmol/L) | Control Females (nmol/L) | Reference |

| 11β-hydroxyandrostenedione | Significantly Higher | - | |

| 11-ketoandrostenedione | Significantly Higher | - | |

| 11β-hydroxytestosterone | Higher | - | |

| 11-ketotestosterone | Significantly Higher | - |

Table 2: Circulating Steroid Concentrations in Women with Polycystic Ovary Syndrome (PCOS) vs. Controls.

| Steroid | CAH (21-hydroxylase deficiency) Patients (nmol/L) | Control Subjects (nmol/L) | Fold Increase | Reference |

| 11-ketotestosterone | - | - | ~3x higher |

Table 3: Serum 11-Ketotestosterone Concentrations in Patients with Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency.

Androgenic Potency of 11β-OHA4 Metabolites

The androgenic activity of 11β-OHA4 metabolites is a critical aspect of its role as a prohormone. The following table presents the relative androgenic potency of these steroids compared to dihydrotestosterone (DHT), as determined by androgen receptor activation assays.

| Steroid | Relative Androgenic Potency (% of DHT) | Reference |

| Dihydrotestosterone (DHT) | 100 | |

| 11-ketodihydrotestosterone (11KDHT) | Potent, comparable to DHT | |

| Testosterone (T) | Less potent than DHT | |

| 11-ketotestosterone (11KT) | Potent, comparable to T | |

| Androstenedione | Low | |

| 11β-hydroxyandrostenedione (11β-OHA4) | Low |

Table 4: Relative Androgenic Potency of 11β-OHA4 and its Metabolites.

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes that metabolize 11β-OHA4 is essential for predicting its metabolic fate in different tissues.

| Enzyme | Substrate | Km (µM) | Vmax | Reference |

| CYP11B1 | Androstenedione | - | - | |

| 11βHSD1 | Cortisol | 2.1 | - | |

| 11βHSD2 | 11β-hydroxy steroids | Smaller Km than 11βHSD1 | Greater Vmax than 11βHSD1 |

Table 5: Kinetic Parameters of Key Enzymes in 11β-OHA4 Metabolism. (Note: Specific Km and Vmax values for 11β-OHA4 and its metabolites are not consistently reported across the literature and represent an area for further investigation).

Experimental Protocols

This section provides an overview of the key experimental protocols used to study 11β-hydroxyandrostenedione.

Quantification of 11β-OHA4 and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of steroids.

-

Sample Preparation (Plasma/Serum):

-

Protein Precipitation: Precipitate proteins by adding a solvent like methanol to the plasma/serum sample.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further purify the sample to remove interfering substances. SPE with C18 cartridges is commonly used.

-

Derivatization (Optional): In some cases, derivatization can improve the chromatographic and mass spectrometric properties of the steroids.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid) to separate the different steroid isomers.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each steroid.

-

In Vitro Metabolism Studies

-

Cell Culture:

-

H295R Cells: A human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis. These cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors.

-

LNCaP Cells: An androgen-sensitive human prostate adenocarcinoma cell line used to study androgen metabolism and action. These cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum. For androgen-deprivation studies, charcoal-stripped serum is used.

-

HEK293 Cells: A human embryonic kidney cell line that is readily transfectable and often used for heterologous expression of steroidogenic enzymes. They are typically grown in DMEM with 10% fetal bovine serum.

-

-

Transient Transfection:

-

Plate cells (e.g., HEK293) to achieve 50-70% confluency.

-

Prepare a DNA-lipid complex using a transfection reagent (e.g., Lipofectamine) and a plasmid containing the cDNA for the enzyme of interest (e.g., CYP11B1, 11βHSD2).

-

Add the complex to the cells and incubate for 24-48 hours to allow for protein expression.

-

-

Metabolism Assay:

-

Incubate the cultured cells (either expressing endogenous or transfected enzymes) with 11β-OHA4 or other steroid substrates.

-

Collect the cell culture medium at different time points.

-

Extract the steroids from the medium and analyze the conversion of the substrate to its metabolites by LC-MS/MS.

-

Androgen Receptor Activation Assay

This assay measures the ability of a compound to activate the androgen receptor.

-

Reporter Gene Assay:

-

Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

-

Treat the transfected cells with 11β-OHA4 or its metabolites.

-

Measure the activity of the reporter gene product (e.g., luciferase activity). An increase in reporter activity indicates androgen receptor activation.

-

Mandatory Visualizations

Caption: Metabolic conversion of 11β-hydroxyandrostenedione to active androgens.

Caption: Workflow for studying 11β-OHA4 metabolism in vitro.

Caption: Workflow for assessing androgen receptor activation.

Conclusion

11β-hydroxyandrostenedione has emerged from relative obscurity to be recognized as a pivotal androgen prohormone. Its adrenal-specific synthesis and subsequent peripheral conversion to potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone underscore its importance in both normal physiology and in androgen excess disorders such as PCOS and CAH, as well as in castration-resistant prostate cancer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced roles of 11β-OHA4 and its metabolites. A thorough understanding of this pathway is critical for the development of novel diagnostic markers and therapeutic strategies targeting androgen-driven pathologies. Future research should focus on elucidating the precise enzyme kinetics in various tissues and further characterizing the physiological and pathophysiological roles of the 11-oxygenated androgens.

References

- 1. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 3. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

Circulatory Levels of 11β-Hydroxyandrost-4-ene-3,17-dione in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxyandrost-4-ene-3,17-dione (11OHA4) is an adrenal-derived C19 steroid that has garnered increasing interest in recent years. Once considered a minor metabolite of androstenedione, emerging research has highlighted its role as a significant precursor in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT).[1][2] This technical guide provides a comprehensive overview of the circulatory levels of 11OHA4 in various human populations, details the experimental protocols for its measurement, and illustrates the key metabolic pathways involved. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and metabolic diseases.

Data on Circulatory Levels of 11β-Hydroxyandrostenedione

The concentration of 11β-hydroxyandrostenedione in circulation can vary based on physiological and pathophysiological conditions. The following tables summarize the quantitative data from various studies.

Table 1: Circulating 11β-Hydroxyandrostenedione Levels in Healthy Adults

| Population | N | Mean ± SD (nmol/L) | Range (nmol/L) | Method | Reference |

| Normal Women | - | 5.0 ± 2.3 | - | Not Specified | [1][3] |

Table 2: Circulating 11β-Hydroxyandrostenedione Levels in Disease States

| Disease State | Population | N | Concentration (nmol/L) | Method | Reference |

| Polycystic Ovary Syndrome (PCOS) | Women | - | 5.0 ± 2.1 (mean ± SD) | Not Specified | [3] |

| Polycystic Ovary Syndrome (PCOS) | Adolescent Females | 115 | Higher than controls (p=0.003) | LC-MS/MS | |

| Prostate Cancer (CRPC) | Men | - | 3.1–6.1 (interquartile range) | Not Specified | |

| Prostate Cancer | Men | - | ≈230-440 (total steroid levels) | UPC2-MS/MS | |

| Congenital Adrenal Hyperplasia (CAH) | - | - | Elevated | Not Specified |

Experimental Protocols for the Measurement of 11β-Hydroxyandrostenedione

The accurate quantification of 11β-hydroxyandrostenedione in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, crucial for distinguishing 11OHA4 from other structurally similar steroids.

Sample Preparation

A critical step in the analysis of 11OHA4 is the preparation of the biological sample (typically serum or plasma) to remove interfering substances and concentrate the analyte. Common techniques include:

-

Protein Precipitation: This simple and rapid method involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): This technique separates steroids from the aqueous matrix into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane.

-

Supported Liquid Extraction (SLE): SLE utilizes a solid support material to immobilize the aqueous sample, after which the analytes are eluted with an organic solvent. This method offers a more automated and less labor-intensive alternative to traditional LLE.

-

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analytes of interest while unwanted components are washed away. The analytes are then eluted with a suitable solvent. Online SPE-LC-MS/MS methods have been developed for high-throughput analysis.

Liquid Chromatography (LC)

The separation of 11β-hydroxyandrostenedione from other steroids is typically achieved using reversed-phase chromatography.

-

Columns: Octadecyl (C18) and octyl (C8) columns are commonly employed for steroid analysis.

-

Mobile Phases: The mobile phase usually consists of a gradient of an aqueous solvent (often with additives like ammonium fluoride or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification of 11β-hydroxyandrostenedione are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 11OHA4 and then monitoring for a specific product ion after fragmentation. This highly selective process ensures accurate quantification even at low concentrations.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 11β-Hydroxyandrostenedione

11β-hydroxyandrostenedione is synthesized in the adrenal glands from androstenedione, a reaction catalyzed by the enzyme CYP11B1 (11β-hydroxylase). It can then be converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). 11KA4 is a precursor for the potent androgen 11-ketotestosterone.

Caption: Biosynthesis and metabolism of 11β-Hydroxyandrostenedione.

Experimental Workflow for 11β-Hydroxyandrostenedione Measurement

The following diagram illustrates a typical workflow for the quantification of 11β-hydroxyandrostenedione in a clinical or research laboratory.

Caption: A typical laboratory workflow for measuring 11OHA4.

Conclusion

This technical guide has synthesized the current knowledge on the circulatory levels of 11β-hydroxyandrostenedione in humans. The provided data tables, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and clinicians working with this emerging biomarker. As research into the role of 11-oxygenated androgens in health and disease continues to expand, a thorough understanding of 11OHA4 will be indispensable for advancing diagnostics and developing novel therapeutic strategies.

References

11beta-hydroxyandrostenedione in endocrine disorders

An In-depth Technical Guide on 11β-Hydroxyandrostenedione in Endocrine Disorders## An In-depth Technical Guide on 11β-Hydroxyandrostenedione in Endocrine Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that has emerged from relative obscurity to become a key molecule of interest in the study of various endocrine disorders. Initially considered an inactive byproduct of adrenal steroidogenesis, recent advancements in analytical techniques, particularly mass spectrometry, have revealed its crucial role as a precursor to potent androgens, such as 11-ketotestosterone (11KT).[1][2] This guide provides a comprehensive technical overview of 11-OHA4, focusing on its biosynthesis, metabolism, and role in the pathophysiology of endocrine disorders including Polycystic Ovary Syndrome (PCOS), Congenital Adrenal Hyperplasia (CAH), and castration-resistant prostate cancer. Detailed experimental protocols for its quantification and functional assessment are provided, alongside a summary of its circulating levels in various physiological and pathological states.

Introduction

For decades, the understanding of androgen biosynthesis has been centered on the classical pathways leading to testosterone and dihydrotestosterone (DHT). However, a growing body of evidence has highlighted the clinical importance of a parallel pathway involving 11-oxygenated C19 steroids (11-oxyandrogens).[3][4] 11β-hydroxyandrostenedione (11-OHA4) is a pivotal precursor in this pathway, produced almost exclusively in the adrenal glands.[5] Its downstream metabolites, particularly 11-ketotestosterone, are potent agonists of the androgen receptor, comparable in activity to testosterone. This has significant implications for our understanding and management of androgen excess disorders. This guide aims to provide a detailed technical resource for researchers and professionals working on the role of 11-OHA4 in endocrine health and disease.

Biosynthesis and Metabolism of 11β-Hydroxyandrostenedione

The synthesis of 11-OHA4 is intrinsically linked to the adrenal cortex. The key enzyme responsible for its production is cytochrome P450 11β-hydroxylase (CYP11B1), which is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal gland.

2.1. Biosynthesis

The primary substrate for 11-OHA4 synthesis is androstenedione (A4). CYP11B1 catalyzes the 11β-hydroxylation of androstenedione to form 11-OHA4. This reaction occurs within the mitochondria of adrenal cortical cells and is under the regulatory control of the hypothalamic-pituitary-adrenal (HPA) axis, with ACTH stimulating its production. While CYP11B1's primary role is in the final step of cortisol synthesis, it exhibits significant activity towards androstenedione.

Figure 1: Biosynthesis of 11β-hydroxyandrostenedione.

2.2. Peripheral Metabolism

Following its release from the adrenal glands, 11-OHA4 circulates as a precursor and is metabolized in various peripheral tissues, including adipose tissue and the liver. This peripheral conversion is crucial for the generation of active 11-oxyandrogens.

The key metabolic steps include:

-

Conversion to 11-ketoandrostenedione (11-KA4): 11-OHA4 is converted to 11-KA4 by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).

-

Formation of 11-ketotestosterone (11-KT): 11-KA4 is then converted to the potent androgen 11-KT by aldo-keto reductase 1C3 (AKR1C3).

-

Interconversion by HSD11B1: 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can convert 11-KA4 back to 11-OHA4 and 11-KT to 11β-hydroxytestosterone (11-OHT).

Figure 2: Peripheral metabolism of 11-OHA4.

Role in Endocrine Disorders

Elevated levels of 11-OHA4 and its metabolites are implicated in several endocrine disorders characterized by androgen excess.

3.1. Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Recent studies have shown that 11-oxygenated androgens are the predominant circulating androgens in women with PCOS. While some studies report similar 11-OHA4 levels in women with PCOS and healthy controls, others have found significantly higher concentrations. The ratio of androstenedione to 11-OHA4 is often significantly higher in women with PCOS, suggesting a potential shift in adrenal steroidogenesis. Furthermore, serum levels of 11β-hydroxyandrostenedione and 11-ketoandrostenedione have been shown to correlate with markers of insulin resistance in PCOS.

3.2. Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders affecting adrenal steroidogenesis. In the most common form, 21-hydroxylase deficiency, precursor steroids are shunted towards androgen production. Elevated levels of 11-oxygenated androgens are a key feature of this condition. Specifically, in 11β-hydroxylase deficiency, the impaired conversion of 11-deoxycortisol to cortisol leads to an accumulation of precursors, including androstenedione, which is then converted to 11-OHA4. The urinary metabolite of 11-OHA4, 11β-hydroxyandrosterone, is often the dominant urinary adrenal-derived androgen metabolite in children with CAH.

3.3. Castration-Resistant Prostate Cancer (CRPC)

In CRPC, the androgen receptor remains a key driver of tumor growth despite androgen deprivation therapy. The adrenal-derived 11-oxygenated androgens, which persist after castration, are thought to contribute to this continued AR activation. Studies have shown that 11-ketotestosterone is the predominant active androgen in many patients with CRPC. 11-OHA4 serves as a significant precursor for the intratumoral production of potent androgens like 11-KT and 11-ketodihydrotestosterone (11-KDHT) in prostate cancer cells.

Quantitative Data

The following tables summarize the reported serum concentrations of 11β-hydroxyandrostenedione in various populations. It is important to note that values can vary between laboratories due to different analytical methods.

Table 1: Serum 11β-Hydroxyandrostenedione Levels in Healthy Adults

| Population | Mean ± SD (nmol/L) | Range (nmol/L) | Reference |

| Normal Women | 5.0 ± 2.3 | - | |

| Eumenorrheic Women | - | Median: 1.44 (IQR: 1.13-1.87) | |

| Healthy Men (elderly) | - | Median: 2.7 (Range: 0.48-5.1) |

Table 2: Serum 11β-Hydroxyandrostenedione Levels in Endocrine Disorders

| Condition | Patient Group | Mean ± SD (nmol/L) | Range (nmol/L) | Reference |

| Polycystic Ovary Syndrome (PCOS) | Women with PCOS | 5.0 ± 2.1 | - | |

| Women with PCOS | - | Median: 1.62 (IQR: 1.09-2.39) | ||

| Women with PCOS | - | Median: 4.8 (IQR: 3.5-6.8) | ||

| Castration-Resistant Prostate Cancer (CRPC) | Patients not on glucocorticoids | - | Median: 4.96 (Range: 3.05-6.13) | |

| Patients on AR pathway inhibitors | - | Median: 0.84 (IQR: 0.52-1.39) |

Table 3: Pediatric Reference Ranges for Serum 11β-Hydroxyandrostenedione

| Age Group | Sex | Range (nmol/L) | Reference |

| 0-18 years | Boys & Girls | Increases linearly with age, reaching 2.00-9.80 nmol/L at 18 years | |

| Prepubertal (0-~8 years) | Boys & Girls | No significant sex difference | |

| Pubertal | Boys & Girls | No significant sex difference |

Experimental Protocols

5.1. Quantification of 11β-Hydroxyandrostenedione by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11-OHA4 and other steroids.

References

- 1. researchgate.net [researchgate.net]

- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]

- 5. revvity.com [revvity.com]

synonyms and alternative names for 11beta-Hydroxyandrost-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyandrost-4-ene-3,17-dione is an endogenous steroid hormone and a key intermediate in the biosynthesis of 11-oxygenated androgens.[1][2] Produced primarily in the adrenal glands, this compound and its metabolites are gaining increasing attention for their significant physiological and pathophysiological roles.[1][2] This technical guide provides an in-depth overview of 11β-Hydroxyandrost-4-ene-3,17-dione, including its nomenclature, physicochemical properties, biosynthesis, metabolism, and methods for its quantification.

Synonyms and Alternative Names

11β-Hydroxyandrost-4-ene-3,17-dione is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1.

| Table 1: Synonyms and Alternative Names for 11β-Hydroxyandrost-4-ene-3,17-dione | |

| Common Name | 11β-Hydroxyandrostenedione |

| Abbreviation | 11β-OHA4 |

| Systematic IUPAC Name | (3aS,3bS,9aR,9bS,10S,11aS)-10-Hydroxy-9a,11a-dimethyl-2,3,3b,4,5,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-1,7(3aH)-dione[2] |

| Other Names | 11β-Hydroxy-4-androstenedione4-Androsten-11β-ol-3,17-dioneAndrost-4-ene-3,17-dione, 11-hydroxy-, (11β)- |

| CAS Number | 382-44-5 |

| PubChem CID | 94141 |

| ChEBI ID | CHEBI:27967 |

| UNII | 41G81C896T |

| DTXSID | DTXSID8040931 |

Physicochemical Properties

A summary of the key physicochemical properties of 11β-Hydroxyandrost-4-ene-3,17-dione is presented in Table 2.

| Table 2: Physicochemical Properties of 11β-Hydroxyandrost-4-ene-3,17-dione | |

| Molecular Formula | C₁₉H₂₆O₃ |

| Molecular Weight | 302.4 g/mol |

| Monoisotopic Mass | 302.188194698 Da |

| Appearance | Solid |

| InChIKey | WSCUHXPGYUMQEX-KCZNZURUSA-N |

| SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O |

Biosynthesis and Metabolism

11β-Hydroxyandrost-4-ene-3,17-dione is a central molecule in the adrenal steroidogenesis pathway, specifically in the synthesis of 11-oxygenated androgens.

Biosynthesis of 11β-Hydroxyandrost-4-ene-3,17-dione